molecular formula C6H11ClN4O B2783589 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride CAS No. 2193060-67-0

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride

Cat. No.: B2783589
CAS No.: 2193060-67-0
M. Wt: 190.63
InChI Key: HAHITTHSPDZCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyethyl group, and a carboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol derivatives.

  • Formation of the Carboximidamide Moiety: The carboximidamide group can be introduced through the reaction of the intermediate with formamide or formic acid under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned steps. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.

  • Reduction Products: Pyrazole-4-amine derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

  • Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride is similar to other pyrazole derivatives, such as 1-(2-hydroxyethyl)piperazine and 1-(2-hydroxyethyl)pyrrolidine. it is unique in its combination of functional groups and potential applications. The presence of the carboximidamide group distinguishes it from other pyrazole derivatives, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c7-6(8)5-3-9-10(4-5)1-2-11;/h3-4,11H,1-2H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHITTHSPDZCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.